7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a fused heterocyclic structure, which includes an imidazo[1,2-a]pyridine moiety. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one typically involves multistep organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyridine with appropriate chromone derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields. Additionally, the use of catalysts, such as transition metals, can facilitate the formation of the target compound with higher selectivity and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed:
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a promising candidate for drug development.
Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for the development of new drugs. Studies have investigated its use in treating conditions such as inflammation, pain, and neurological disorders.
Industry: In the material science industry, this compound has been used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, dyes, and pigments. Additionally, its derivatives have been explored for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Chromen-2-one derivatives: These compounds have the chromen-2-one structure but may have different substituents at various positions.
Uniqueness: 7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one stands out due to its specific combination of the imidazo[1,2-a]pyridine and chromen-2-one moieties. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-4-5-19-9-14(18-16(19)6-10)13-7-11-2-3-12(20)8-15(11)22-17(13)21/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOURWAMWWZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.